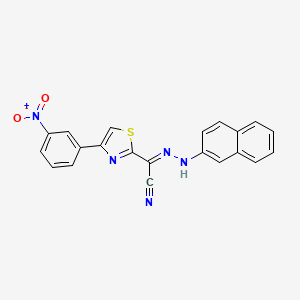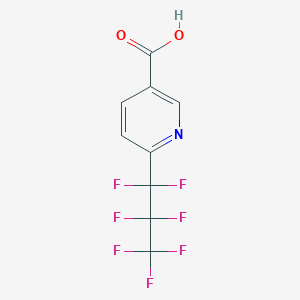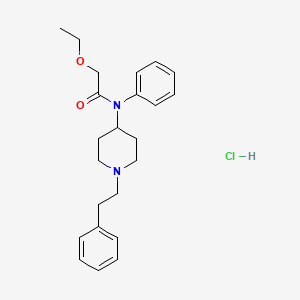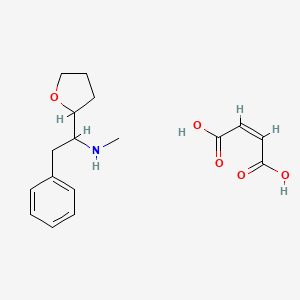![molecular formula C12H18ClN3O3S B2889822 N-[4-(aminosulfonyl)phenyl]piperidine-4-carboxamide hydrochloride CAS No. 1052545-65-9](/img/structure/B2889822.png)
N-[4-(aminosulfonyl)phenyl]piperidine-4-carboxamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[4-(aminosulfonyl)phenyl]piperidine-4-carboxamide hydrochloride is a biochemical used for proteomics research . It belongs to the class of compounds known as phenylpiperidines, which are chemical compounds with a phenyl moiety directly attached to piperidine . These compounds are known to exhibit a variety of pharmacological effects, including morphine-like activity or other central nervous system effects .
Synthesis Analysis
The synthesis of sulfonamide and amide derivatives of piperidine-4-carboxamide involves amino-dechlorination and amino-dealkoxylation reactions . The structure of the analogues was confirmed by different techniques such as IR and 1H NMR .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not mentioned in the sources retrieved, phenylpiperidines, in general, are known to undergo a variety of chemical reactions .Scientific Research Applications
Synthesis and Pharmacological Properties
One study describes the synthesis and evaluation of benzamide derivatives, including compounds structurally related to N-[4-(aminosulfonyl)phenyl]piperidine-4-carboxamide hydrochloride, as selective serotonin 4 receptor agonists. These derivatives were explored for their potential to accelerate gastric emptying and increase defecation frequency, highlighting their significance in gastrointestinal motility disorders (Sonda et al., 2004).
Anti-acetylcholinesterase Activity
Another research effort focused on the synthesis and evaluation of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives for anti-acetylcholinesterase (anti-AChE) activity. These compounds, including derivatives of the main compound of interest, showed promising results in enhancing acetylcholine levels in the brain, indicating potential applications in antidementia therapy (Sugimoto et al., 1990).
Lewis Basic Catalysts
Research into Lewis basic catalysts found that l-Piperazine-2-carboxylic acid derived N-formamides, related to the core structure of the compound , exhibit high enantioselectivity in the hydrosilylation of N-aryl imines. This demonstrates the compound's applicability in asymmetric synthesis, providing a broad range of substrates with high yields and enantioselectivities (Wang et al., 2006).
Cyclin-Dependent Kinase Inhibitors
Another application is found in the search for cyclin-dependent kinase inhibitors. Beta-Piperidinoethylsulfides, structurally related to the compound of interest, were studied for their potential to inhibit CDK2, a critical enzyme in cell cycle regulation. This research underscores the compound's relevance in cancer therapy (Griffin et al., 2006).
Sulfomethylation of Macrocylic Chelates
Furthermore, the sulfomethylation of piperazine and polyazamacrocycles, related to the chemical structure , outlines a novel route to synthesizing mixed-side-chain macrocyclic chelates. This process illustrates the compound's utility in developing contrast agents for medical imaging, specifically in MRI contrast agents (van Westrenen & Sherry, 1992).
Properties
IUPAC Name |
N-(4-sulfamoylphenyl)piperidine-4-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3S.ClH/c13-19(17,18)11-3-1-10(2-4-11)15-12(16)9-5-7-14-8-6-9;/h1-4,9,14H,5-8H2,(H,15,16)(H2,13,17,18);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTBCUDMLEZVTIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=O)NC2=CC=C(C=C2)S(=O)(=O)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclopentyl-2-[6-(3,4,5-trimethoxyphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2889741.png)
![(Z)-2-Cyano-3-[4-(difluoromethoxy)phenyl]-N,N-bis(2-methoxyethyl)prop-2-enamide](/img/structure/B2889742.png)
![12-(3,4-Dimethylbenzenesulfonyl)-9,10-dimethyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B2889743.png)
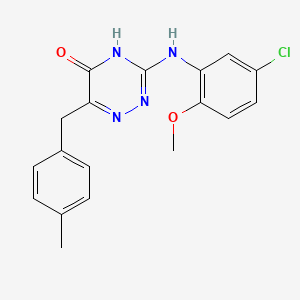
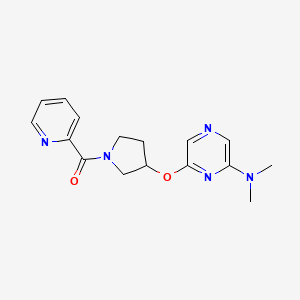

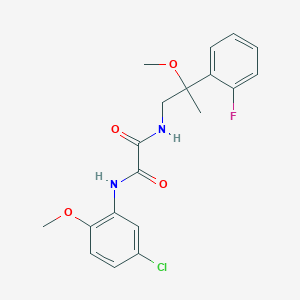

![2-{[(4-Methoxyphenyl)methyl]amino}-3-methylbutan-1-ol hydrochloride](/img/no-structure.png)
